4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Description
The compound “4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a benzothiazine derivative characterized by a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxide), a carbonitrile substituent at position 2, and a 4-(trifluoromethyl)phenyl group at position 4. The trifluoromethyl (CF₃) group is a strongly electron-withdrawing substituent, which is often employed in medicinal chemistry to enhance metabolic stability and lipophilicity. The carbonitrile moiety contributes to polarity and may influence intermolecular interactions.
Properties
IUPAC Name |
1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O2S/c17-16(18,19)11-5-7-12(8-6-11)21-10-13(9-20)24(22,23)15-4-2-1-3-14(15)21/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAKOJZFBMXRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with 1,3-Dicarbonyl Compounds
The reaction of 2-aminothiophenols with 1,3-dicarbonyl precursors represents a classical route to 1,4-benzothiazines. Munde et al. (2003) demonstrated that substituted 1,4-benzothiazines form efficiently under solvent-free conditions at 100°C when 2-aminothiophenol reacts with β-diketones. For the target compound, a trifluoromethylphenyl-substituted β-diketone could serve as the carbonyl component.
Gupta et al. (2011) extended this method using microwave irradiation and basic alumina catalysis to synthesize 4H-1,4-benzothiazines with aryl and alkyl substituents. Adapting this approach, 2-amino-5-(trifluoromethyl)thiophenol may react with a cyanoacetylacetone derivative to introduce the carbonitrile group at position 2. Subsequent oxidation with 30% H₂O₂ in glacial acetic acid—as reported by Gautam et al. (2015)—would yield the 1,1-dioxide.
Key Reaction Parameters
| Reactants | Catalyst/Conditions | Product Modification |
|---|---|---|
| 2-Amino-5-CF₃-thiophenol + Cyanoacetylacetone | Al₂O₃, MW irradiation | Cyclization to benzothiazine core |
| Intermediate benzothiazine | 30% H₂O₂, CH₃COOH | Sulfone formation (1,1-dioxide) |
Maleic Anhydride-Based Cyclization
Dabholkar and Gavande (2011) synthesized 1,4-benzothiazine-2-acetic acid derivatives via condensation of 2-aminothiophenol with maleic anhydride. To incorporate the trifluoromethylphenyl group, maleic anhydride could be pre-functionalized with a 4-(trifluoromethyl)phenyl moiety. Gajbhiye and Goel (2013) further demonstrated that thionyl chloride converts benzothiazine acetic acid intermediates into reactive furo-benzothiazine derivatives, which react with aryl amines. Substituting 4-nitroaniline or 4-cyanoaniline in this step would introduce the carbonitrile group.
Synthetic Pathway
- Step 1 : 2-Aminothiophenol + 4-(Trifluoromethyl)maleic anhydride → o-Mercaptomaleanilic acid analog.
- Step 2 : Cyclization under acidic conditions → 3-oxo-1,4-benzothiazine intermediate.
- Step 3 : Reaction with cyano-containing aryl amine → Introduction of carbonitrile.
- Step 4 : Oxidation to sulfone using H₂O₂/CH₃COOH.
α-Cyano-β-Alkoxy Carbonyl Epoxide Route
Saadouni et al. (2014) utilized α-cyano-β-alkoxy carbonyl epoxides to construct 1,4-benzothiazines with electron-withdrawing groups. For the target compound, an epoxide bearing a 4-(trifluoromethyl)phenyl group and cyano functionality could react with 2-aminothiophenol in acetonitrile. This method directly incorporates the cyano group during cyclization, bypassing post-functionalization.
Example Reaction
$$
\text{2-Aminothiophenol} + \text{CF₃-C₆H₄-C(CN)(OCH₃)-O-C(O)R} \xrightarrow{\text{CH₃CN}} \text{Benzothiazine-carbonitrile intermediate}
$$
Subsequent oxidation with m-chloroperbenzoic acid (m-CPBA) in dichloromethane—as in Zhao et al. (2012)—achieves the sulfone.
Palladium-Catalyzed C–S Bond Formation
Qiao et al. (2013) developed a Pd-catalyzed double C–S bond formation method to assemble 1,4-benzothiazines from iodophenyl thioureas and aryl halides. This approach allows precise incorporation of substituents:
- Step 1 : N-(2-Iodophenyl)-N’-[4-(trifluoromethyl)phenyl]thiourea synthesis.
- Step 2 : Pd(OAc)₂/Xantphos-catalyzed coupling with 2-bromoacetonitrile.
- Step 3 : Cyclization to form the benzothiazine-carbonitrile framework.
- Step 4 : Oxidation with Oxone® or H₂O₂/CH₃COOH to sulfone.
Advantages : High regioselectivity and compatibility with electron-deficient aryl groups like trifluoromethyl.
Post-Synthetic Oxidation to 1,1-Dioxide
All routes require final oxidation of the thiazine sulfur. Gautam et al. (2015) achieved this using 30% H₂O₂ in glacial acetic acid at 60–80°C. Alternative oxidants like m-CPBA (Zhao et al., 2012) or potassium peroxymonosulfate (Oxone®) may offer milder conditions for acid-sensitive intermediates.
Oxidation Conditions Comparison
| Oxidant | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 30% H₂O₂ | CH₃COOH | 60°C | 85–90 | Gautam et al. |
| m-CPBA | CH₂Cl₂ | RT | 78 | Zhao et al. |
| Oxone® | H₂O/CH₃CN | 50°C | 82 | Samzadeh-Kermani |
Zhao et al. (2012) employed Smiles rearrangement to install substituents at position 2. Starting from a 2-nitro-1,4-benzothiazine-1,1-dioxide, nucleophilic displacement with cyanide ion (e.g., KCN) replaces the nitro group with a cyano moiety. This method decouples the core synthesis from carbonitrile introduction, enabling modular synthesis.
Reaction Sequence
- Synthesize 2-nitro-4-[4-(trifluoromethyl)phenyl]-1,4-benzothiazine-1,1-dioxide via condensation/oxidation.
- Nitro-to-cyano displacement: $$ \text{2-NO₂-Benzothiazine} + \text{KCN} \xrightarrow{\text{DMF, 100°C}} \text{2-CN-Benzothiazine} $$
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazine compounds, including 4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, demonstrating potential as chemotherapeutic agents. For instance, certain benzothiazine derivatives have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Research highlights that benzothiazine derivatives possess antibacterial and antifungal activities. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
Benzothiazine derivatives have shown significant anti-inflammatory effects in preclinical models. These compounds inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting their potential use in treating inflammatory diseases .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The structural characteristics of this compound contribute to its biological activity, with the trifluoromethyl group enhancing lipophilicity and biological interactions .
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazine derivatives and tested them against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazine derivatives. The researchers tested these compounds against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
Data Summary Table
Mechanism of Action
The mechanism by which 4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The benzothiazine core can interact with various biological pathways, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
4-(3-Chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- Substituents : 3-chloro and 4-methoxy groups on the phenyl ring.
- Key Differences :
- The chloro group is moderately electron-withdrawing, while the methoxy group is electron-donating. This creates a mixed electronic effect compared to the uniformly electron-withdrawing CF₃ group in the target compound.
- Steric effects may differ due to the para-methoxy group’s bulkiness versus the smaller CF₃ group.
N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide
- Substituents : 2,4-difluorophenyl, 4-methyl, 3-oxo, and carboxamide groups.
- Key Differences: The carboxamide group replaces the carbonitrile, introducing hydrogen-bonding capacity. The 3-oxo and 4-methyl groups alter the ring’s conformation and electronic properties.
Physicochemical Properties
A comparison of available data is summarized below:
- Insights :
- The trifluoromethyl group in the target compound likely increases lipophilicity compared to the chloro-methoxy analogue .
- The carboxamide group in the difluorophenyl derivative may improve solubility relative to the carbonitrile in the target compound.
- The predicted pKa of -1.78 for the difluorophenyl compound suggests high acidity, likely due to sulfone groups; the target’s carbonitrile could further lower pKa.
Electronic and Steric Effects
Trifluoromethyl vs. Chloro-Methoxy :
- The CF₃ group’s strong electron-withdrawing nature may stabilize negative charges or polarize the benzothiazine ring more effectively than the mixed electronic effects of chloro-methoxy substituents .
- Steric hindrance from CF₃ (trifacial geometry) could influence binding interactions differently than planar chloro-methoxy groups.
Carbonitrile vs. Carboxamide :
- Carbonitrile’s linear structure and high polarity may reduce steric bulk compared to the carboxamide’s planar, hydrogen-bonding capable group .
Biological Activity
The compound 4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS Number: 1207013-72-6) is a member of the benzothiazine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.3 g/mol. The trifluoromethyl group contributes to its unique electronic properties, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H13F3N2O2S |
| Molecular Weight | 350.3 g/mol |
| CAS Number | 1207013-72-6 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. The presence of the trifluoromethyl group in the structure enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioactivity.
Case Study: A study evaluating related benzothiazine derivatives demonstrated that they exhibited significant inhibitory activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) ranged from 125 µM to 250 µM for effective derivatives .
Anticancer Activity
The anticancer properties of benzothiazine derivatives have been extensively studied. Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings: In vitro studies on similar compounds revealed that they could significantly inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 µM to 30 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .
Anti-inflammatory Activity
Benzothiazine derivatives have also been found to exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
Example: A related compound showed moderate inhibition of COX-2 with an IC50 value of approximately 15 µM, indicating potential use in treating inflammatory diseases .
Neuroprotective Activity
The neuroprotective effects of benzothiazines are being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission.
Findings: Inhibitory activity against AChE was reported with IC50 values around 10 µM for certain derivatives, suggesting their potential as therapeutic agents for cognitive enhancement .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how is the product characterized?
- Methodology :
- Synthesis : Cyclocondensation reactions involving substituted benzothiazine precursors and trifluoromethylphenyl derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) are commonly employed. For example, Siddiqui et al. (2012) utilized similar methods for 1,2-benzothiazine 1,1-dioxide derivatives .
- Characterization : High-Resolution Mass Spectrometry (HRMS) and Infrared Spectroscopy (IR) are critical for confirming molecular weight and functional groups. Evidence from thiochromanone derivatives (e.g., HRMS [M+H]+ analysis and IR ν values) highlights the importance of these techniques .
Q. What spectroscopic and chromatographic techniques are essential for validating purity and structural integrity?
- Methodology :
- Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Fourier-Transform Infrared (FT-IR) are used to confirm functional groups and substituent positions. For instance, IR peaks at ~1651 cm⁻¹ (C=O) and ~1295 cm⁻¹ (S=O) are diagnostic for 1,1-dioxide moieties .
- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures purity. Gas Chromatography-Mass Spectrometry (GC-MS) may supplement HRMS for volatile intermediates .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodology :
- Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure.
- Store in airtight containers at 2–8°C, away from moisture and light, as recommended for structurally similar benzothiazine derivatives .
- Neutralize waste with dilute sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) with SHELXL software (v.2018+) enables precise determination of bond lengths, angles, and crystal packing. SHELX programs are robust for small-molecule refinement, as demonstrated in benzothiazine derivative studies .
- For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions and improve data accuracy .
Q. How can computational methods predict the compound’s reactivity or interactions in biological systems?
- Methodology :
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. PubChem-derived InChI keys (e.g., QSWPLXYGSSHRGL-UHFFFAOYSA-N for similar compounds) aid in database alignment for docking studies .
- Molecular dynamics simulations (e.g., GROMACS) predict ligand-protein binding affinities using force fields like CHARMM36 .
Q. How can researchers address contradictions between experimental and computational data (e.g., NMR shifts vs. DFT-predicted values)?
- Methodology :
- Cross-validate computational models with experimental data. For example, if DFT-predicted ¹³C NMR shifts deviate >5 ppm, re-optimize the geometry with solvent effects (e.g., PCM model for DMSO) .
- Use statistical tools like RMSD (Root Mean Square Deviation) to quantify discrepancies and refine computational parameters .
Q. What strategies optimize synthetic yield when scaling up the reaction?
- Methodology :
- Screen catalysts (e.g., Pd(OAc)₂ for cross-coupling steps) and solvents (e.g., THF vs. DMF) using Design of Experiments (DoE) approaches. Siddiqui et al. (2012) achieved higher yields by adjusting stoichiometry and reaction time .
- Monitor reaction progress via inline FT-IR or Raman spectroscopy to identify intermediates and optimize quenching points .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- Methodology :
- Introduce substituents (e.g., halogens or electron-withdrawing groups) at the 4-phenyl position to modulate electronic effects. For example, 6-fluoro analogs of thiochromanone 1,1-dioxides showed improved bioactivity in leishmanicidal assays .
- Use QSAR (Quantitative SAR) models to correlate logP values or dipole moments with activity data from in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
